GS-9851

Description

Properties

IUPAC Name |

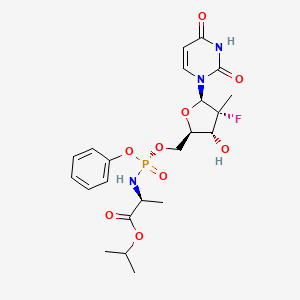

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

1064684-44-1, 1190307-88-0 | |

| Record name | PSI-7851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSI-7851 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Voxilaprevir (GS-9857) in Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Voxilaprevir (GS-9857), a potent, pangenotypic, direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) NS3/4A protease. Voxilaprevir is a key component of the fixed-dose combination therapy Vosevi®, used for the treatment of chronic HCV infection.

Executive Summary

Voxilaprevir is a noncovalent, reversible inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. By binding to the active site of the protease, Voxilaprevir prevents the cleavage of the HCV polyprotein, thereby halting the production of mature viral proteins required for the assembly of new virions. Its pangenotypic activity allows it to be effective against multiple HCV genotypes. This guide will delve into the molecular interactions, inhibition kinetics, resistance profile, and the experimental methodologies used to characterize this advanced therapeutic agent.

The HCV NS3/4A Protease: A Critical Viral Target

The HCV genome is translated into a single large polyprotein that must be processed by viral and host proteases to yield functional viral proteins. The NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is responsible for four of these critical cleavages. This function is indispensable for viral replication, making the NS3/4A protease a prime target for antiviral therapy.

Molecular Mechanism of Action of Voxilaprevir

Voxilaprevir exerts its antiviral effect through direct, reversible, and high-affinity binding to the active site of the NS3/4A protease. This competitive inhibition blocks access of the natural polyprotein substrate to the catalytic triad of the enzyme, effectively preventing viral polyprotein processing.

dot

Quantitative Analysis of Voxilaprevir's Potency

The efficacy of Voxilaprevir has been quantified through various in vitro assays, demonstrating its potent and broad-spectrum activity against different HCV genotypes.

Table 1: Biochemical Potency of Voxilaprevir (Ki values)

| HCV Genotype | NS3/4A Protease | Ki (nM) |

| 1b | Wild-Type | 0.038[1] |

| 3a | Wild-Type | 0.066[1] |

Ki values represent the dissociation constant for inhibitor binding and are a measure of the potency of the inhibitor.

Table 2: Antiviral Activity of Voxilaprevir in Replicon Assays (EC50 values)

| HCV Genotype | Replicon Strain | EC50 (nM) |

| 1a | H77 | 3.9[1] |

| 1b | Con1 | 3.3[1] |

| 2a | JFH-1 | 3.7[1] |

| 2b | J6/JFH-1 | 4.5[1] |

| 3a | S52 | 1.8[1] |

| 4a | ED43 | 0.38 (median)[2] |

| 5a | EU/S5 | 0.33[1] |

| 6a | EU/HK6a | 1.9[1] |

EC50 values represent the concentration of the drug that inhibits 50% of viral replication in cell-based assays.

Resistance Profile

While Voxilaprevir is a potent inhibitor, certain amino acid substitutions in the NS3 protease can reduce its susceptibility. These are known as resistance-associated substitutions (RASs).

Table 3: Fold-Change in EC50 for Voxilaprevir Against Common NS3 RASs

| RAS | Genotype | Fold-Change in EC50 |

| Q80K | 1a | 2.7 |

| D168A | 1a | 65 |

| D168V | 1a | 100 |

| R155K | 1a | 1.8 |

| A156T | 1a | >1000 |

| Y56H | 3a | 2.5 |

| A166S | 3a | 1.4 |

| D168E | 3a | 3.0 |

Data compiled from various in vitro studies. Fold-change is relative to the wild-type virus.

dot

Experimental Protocols

The characterization of Voxilaprevir's mechanism of action relies on robust biochemical and cell-based assays.

NS3/4A Protease Biochemical Assay (FRET-based)

This assay directly measures the enzymatic activity of purified recombinant NS3/4A protease.

-

Principle: A synthetic peptide substrate containing the NS3/4A cleavage site is flanked by a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer - FRET). In the uncleaved state, the quencher suppresses the donor's fluorescence. Upon cleavage by NS3/4A, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Methodology:

-

Recombinant NS3/4A protease is incubated with varying concentrations of Voxilaprevir in an appropriate assay buffer.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The rate of substrate cleavage is calculated, and the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. Ki values are subsequently calculated from the IC50 values.

-

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in the context of viral RNA replication.

-

Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic or full-length HCV RNA that can replicate autonomously. This "replicon" often contains a reporter gene, such as luciferase, whose expression is dependent on viral replication.

-

Methodology:

-

HCV replicon-containing cells are seeded in microplates.

-

The cells are treated with serial dilutions of Voxilaprevir.

-

After a defined incubation period (typically 48-72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.

-

The EC50 (the concentration of the drug that inhibits viral replication by 50%) is calculated by comparing the reporter signal in treated versus untreated cells.

-

dot

Conclusion

Voxilaprevir (GS-9857) is a highly potent, pangenotypic inhibitor of the HCV NS3/4A protease. Its mechanism of action, centered on the reversible inhibition of viral polyprotein processing, is a cornerstone of its efficacy in treating chronic hepatitis C. The comprehensive in vitro characterization, encompassing biochemical and cell-based assays, has provided a deep understanding of its potency and resistance profile, guiding its successful clinical development and application. This technical guide serves as a foundational resource for researchers and professionals in the field of antiviral drug discovery and development.

References

The Molecular Target of GS-9851: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9851, a phosphoramidate prodrug, is a potent inhibitor of the hepatitis C virus (HCV). Its therapeutic effect is mediated by its active triphosphate metabolite, GS-461203, which targets the viral RNA-dependent RNA polymerase, NS5B. This document provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for target validation and compound characterization.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. A critical enzyme in the HCV life cycle is the nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase responsible for replicating the viral genome.[1] The absence of a functional equivalent in mammalian cells makes NS5B an attractive and specific target for antiviral therapy.[2] this compound is a nucleotide analog prodrug designed to deliver its active triphosphate form, GS-461203, to hepatocytes, the primary site of HCV replication.[3]

Molecular Target and Mechanism of Action

The molecular target of this compound is the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase .[4] this compound itself is a prodrug that, after oral administration, undergoes intracellular metabolism to its active triphosphate form, GS-461203 (also known as PSI-7409).[3][5]

GS-461203 acts as a competitive inhibitor of the NS5B polymerase.[4] Structurally mimicking the natural uridine triphosphate, it is incorporated into the nascent viral RNA strand during replication.[6] Upon incorporation, GS-461203 functions as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication.[4][6] This chain termination is due to the presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar, which sterically hinders the formation of the subsequent phosphodiester bond.[6]

The high selectivity of GS-461203 for the viral NS5B polymerase over host DNA and RNA polymerases contributes to its favorable safety profile.[7]

Quantitative Data: In Vitro Inhibition of HCV NS5B Polymerase

The inhibitory activity of the active metabolite, GS-461203, against the HCV NS5B polymerase has been quantified across various HCV genotypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HCV Genotype | NS5B Polymerase Construct | IC50 (μM) |

| 1b (Con1) | NS5BΔ21 | 1.6[7] |

| 2a (JFH-1) | NS5BΔ21 | 2.8[7] |

| 3a | NS5BΔ21 | 0.7[7] |

| 4a | NS5BΔ21 | 2.6[7] |

Table 1: In vitro inhibitory activity of GS-461203 (PSI-7409) against recombinant HCV NS5B polymerases from different genotypes.

Signaling Pathway and Metabolic Activation

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic pathway involves several enzymatic steps to convert this compound into the active triphosphate, GS-461203.

References

- 1. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir | 1190307-88-0 | Benchchem [benchchem.com]

- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

GS-9851: A Technical Guide to a Nucleotide Analog Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9851, a phosphoramidate prodrug of the renowned antiviral agent sofosbuvir, represents a pivotal advancement in the treatment of Hepatitis C Virus (HCV) infection. As a nucleotide analog, its mechanism of action is centered on the potent and specific inhibition of the HCV NS5B RNA-dependent RNA polymerase, an enzyme indispensable for viral replication. Upon oral administration, this compound undergoes metabolic conversion to its active triphosphate form, GS-461203, which acts as a chain terminator when incorporated into the nascent viral RNA strand. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its metabolic pathway and experimental workflows.

Mechanism of Action

This compound is a direct-acting antiviral agent against the hepatitis C virus.[1] It is a nucleotide prodrug that, after oral ingestion, is efficiently absorbed and undergoes intracellular metabolism, primarily in the liver, to form the pharmacologically active uridine analog triphosphate, GS-461203.[1][2] This active metabolite mimics the natural uridine nucleotide substrate of the HCV NS5B polymerase.

The NS5B polymerase is a key enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes. GS-461203 competes with natural nucleotides for incorporation into the growing RNA chain by the NS5B polymerase.[2] Once incorporated, the presence of a methyl group at the 2' position of the ribose sugar sterically hinders the addition of the next nucleotide, effectively terminating the elongation of the viral RNA chain.[2] This premature chain termination prevents the successful replication of the viral genome, thereby halting the production of new infectious virus particles. A key advantage of this compound is its high selectivity for the viral polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.[1][2]

Quantitative Data

The antiviral potency of this compound and its active metabolite has been quantified through various in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound and its Metabolites

| Compound | Assay | Target | Value | Genotype(s) |

| This compound | HCV Replicon Assay | Viral Replication | EC90: 0.4 µM | Not specified |

| Sofosbuvir | HCV Replicon Assay | Viral Replication | EC50: 32 - 130 nM | 1-6 |

| GS-461203 (Active Triphosphate) | NS5B Polymerase Inhibition Assay | Enzyme Activity | IC50: 0.7 - 2.6 µM | 1b, 2a, 3a, 4a |

Table 2: Clinical Efficacy of this compound (400 mg once daily)

| Study Phase | Duration of Treatment | Parameter | Value | Patient Population |

| Phase 1 | 3 days | Mean Maximal HCV RNA Reduction | -1.95 log10 IU/mL | Treatment-naïve, Genotype 1 |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (e.g., genotype 1b)

-

RNA template (e.g., poly(rC)) and primer (e.g., biotin-dG12) or a heteropolymeric template

-

Nucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled nucleotide (e.g., [α-³²P]GTP or [³³P]CTP)

-

Assay buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT)

-

RNase inhibitor (e.g., RNasin)

-

Test compound (GS-461203)

-

EDTA solution

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, non-radiolabeled nucleotides, and RNase inhibitor.

-

Add varying concentrations of the test compound (GS-461203) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding the recombinant HCV NS5B polymerase.

-

Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding EDTA.

-

Purify the resulting RNA product.

-

Quantify the incorporation of the radiolabeled nucleotide using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

Materials:

-

Huh-7 human hepatoma cells

-

HCV subgenomic replicon constructs (containing a reporter gene like luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

G418 for selection of stable replicon cell lines

-

Test compound (this compound or sofosbuvir)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Plate Huh-7 cells in 96-well plates and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add to the cells. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV RNA replication.

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) by plotting the percentage of inhibition against the compound concentration.

-

A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the CC50 (the concentration at which 50% of cell viability is reduced) to assess the selectivity of the compound.

-

Visualizations

Metabolic Activation of this compound

Caption: Metabolic activation pathway of this compound to its active triphosphate form, GS-461203.

HCV Replication and Inhibition by this compound

Caption: Site of action of this compound's active metabolite within the HCV replication cycle.

Experimental Workflow for Evaluating this compound

Caption: A generalized experimental workflow for the evaluation of this compound.

References

GS-9851: A Technical Overview of a Potent Hepatitis C Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851, also known as sofosbuvir (formerly PSI-7851), is a direct-acting antiviral agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, this compound effectively terminates viral replication, leading to high cure rates across various HCV genotypes. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a phosphoramidate prodrug of a uridine nucleotide analog. Its chemical name is isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. The presence of the phosphoramidate moiety enhances the delivery of the active nucleotide into hepatocytes. This compound is a mixture of two diastereoisomers at the phosphorus center: GS-491241 (the Rp isomer) and GS-7977 (the Sp isomer), with GS-7977 being the more pharmacologically active component.

| Property | Value |

| Chemical Formula | C22H29FN3O9P |

| Molecular Weight | 529.45 g/mol |

| IUPAC Name | isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

| CAS Number | 1190307-88-0 |

| Synonyms | Sofosbuvir, PSI-7851, GS-7977 |

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B polymerase. The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinders the addition of the subsequent nucleotide, leading to chain termination and inhibition of viral replication.

The metabolic activation of this compound occurs primarily in hepatocytes and involves a series of enzymatic steps.

In Vitro Efficacy

The antiviral activity of this compound has been evaluated in various HCV replicon systems. The 50% and 90% effective concentrations (EC50 and EC90) demonstrate its potent and pan-genotypic activity.

| HCV Genotype | Replicon System | EC50 (µM) | EC90 (µM) |

| 1a | H77 | 0.08 - 0.14 | 0.41 - 0.43 |

| 1b | Con1 | 0.03 - 0.10 | 0.16 - 0.40 |

| 2a | JFH-1 | 0.03 - 0.05 | 0.13 - 0.28 |

| 3a | S52 | 0.04 | 0.20 |

| 4a | ED43 | 0.03 | 0.12 |

| 5a | SA13 | 0.08 | 0.30 |

| 6a | HK6a | 0.05 | 0.22 |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in healthy subjects and patients with chronic HCV infection. Following oral administration, this compound is rapidly absorbed and extensively metabolized. The primary circulating metabolite is the inactive nucleoside analog GS-331007, while the active triphosphate, GS-461203, is concentrated within hepatocytes.

Single Ascending Dose Study in Healthy Subjects

| Dose | Analyte | Cmax (ng/mL) | AUC0-last (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 100 mg | This compound | 243 ± 103 | 247 ± 78 | 1.0 (0.5-1.5) | 0.5 ± 0.1 |

| GS-566500 | 148 ± 52 | 344 ± 101 | 1.5 (1.0-2.0) | 2.7 ± 0.6 | |

| GS-331007 | 453 ± 111 | 4870 ± 1040 | 4.0 (3.0-4.0) | 17.8 ± 4.8 | |

| 400 mg | This compound | 618 ± 321 | 632 ± 204 | 1.0 (0.5-2.0) | 0.5 ± 0.1 |

| GS-566500 | 321 ± 106 | 823 ± 235 | 2.0 (1.0-4.0) | 2.9 ± 0.4 | |

| GS-331007 | 1010 ± 230 | 16900 ± 3800 | 4.0 (2.0-6.0) | 27.5 ± 6.9 |

Multiple Ascending Dose Study in HCV Genotype 1 Patients (400 mg/day for 7 days)

| Analyte | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Tmax (h) | t1/2 (h) |

| This compound | 567 ± 160 | 579 ± 158 | 1.0 (0.5-2.0) | 0.5 ± 0.1 |

| GS-566500 | 257 ± 59 | 741 ± 174 | 2.0 (1.0-4.0) | 2.8 ± 0.5 |

| GS-331007 | 1080 ± 240 | 18600 ± 4200 | 4.0 (2.0-6.0) | 25.4 ± 5.7 |

Experimental Protocols

In Vitro Antiviral Activity Assay (HCV Replicon System)

Methodology:

-

Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon containing a firefly luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Assay Procedure:

-

Cells are seeded at a density of 5,000 cells per well in a 96-well plate.

-

After 24 hours, the culture medium is replaced with medium containing serial dilutions of this compound.

-

The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Data Analysis:

-

Following incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

The concentration of this compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Bioanalytical Method for Quantification in Human Plasma

In Vitro Antiviral Activity of Voxilaprevir (GS-9857) Against Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxilaprevir (formerly GS-9857) is a potent, pangenotypic, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] This enzyme is crucial for the proteolytic processing of the HCV polyprotein, a necessary step for viral replication.[2][3][4] Voxilaprevir is a component of the fixed-dose combination therapy Vosevi® (sofosbuvir/velpatasvir/voxilaprevir), which is an approved treatment for chronic HCV infection, particularly in patients who have previously failed other direct-acting antiviral therapies.[5][6][7] This technical guide provides an in-depth overview of the in vitro antiviral activity of voxilaprevir against a broad range of HCV genotypes, details the experimental methodologies used for its characterization, and illustrates its mechanism of action.

Quantitative Antiviral Activity of Voxilaprevir (GS-9857)

The in vitro potency of voxilaprevir has been evaluated against various HCV genotypes and subtypes using biochemical and cell-based replicon assays. The 50% effective concentration (EC50) and inhibition constant (Ki) values demonstrate its pangenotypic activity.

Table 1: In Vitro Antiviral Activity of Voxilaprevir (GS-9857) Against HCV Genotypes

| Assay Type | HCV Genotype/Subtype | Strain/Isolate | Potency (nM) | Reference |

| Biochemical Assay (Ki) | Genotype 1b | Wild-type NS3 | 0.038 | [8] |

| Genotype 3a | Wild-type NS3 | 0.066 | [8] | |

| HCV Replicon Assay (EC50) | Genotype 1a | H77 | 3.9 | [8][9] |

| Genotype 1b | Con1 | 3.3 | [8][9] | |

| Genotype 2a | JFH-1 | 3.7 | [8][9] | |

| J6 | 4.5 | [8] | ||

| Genotype 2b | J8 (full length) | 1.8 | [8] | |

| Genotype 3a | 6.1 | [9] | ||

| Genotype 4a | 2.9 | [9] | ||

| Genotype 5a | SA13 (NS3 Chimera) | 1.9 | [8][9] | |

| Genotype 6a | 3.0 | [9] | ||

| Genotype 6e | 6.6 | [8] | ||

| Clinical Isolates (Median EC50) | ||||

| Genotype 1 | PI-naïve | 0.38 | [9] | |

| Genotype 2 | PI-naïve | 2.7 | [9] | |

| Genotype 3 | PI-naïve | 5.8 | [9] | |

| Genotype 4 | PI-naïve | 0.57 | [9] | |

| Genotype 5 | PI-naïve | 1.8 | [9] | |

| Genotype 6 | PI-naïve | 0.52 | [9] |

Note: EC50 values can vary depending on the specific replicon system and laboratory conditions.

Experimental Protocols

The determination of the in vitro antiviral activity of HCV NS3/4A protease inhibitors like voxilaprevir primarily relies on HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA molecules (replicons).

Detailed Methodology for HCV Replicon Assay

-

Cell Line Maintenance:

-

Huh-7 cells or their derivatives (e.g., Huh-7.5, Huh-7-Lunet) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.[10]

-

For replicon-containing cell lines, G418 (neomycin) is added to the culture medium to maintain selection for cells harboring the replicon, which carries a neomycin phosphotransferase gene.[11]

-

-

HCV Replicon Constructs:

-

Subgenomic replicons are engineered to contain the HCV 5' untranslated region (UTR), a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase), the encephalomyocarditis virus (EMCV) internal ribosome entry site (IRES) to drive translation of the HCV nonstructural proteins (NS3 to NS5B), and the HCV 3' UTR.[12]

-

To assess activity against different genotypes, chimeric replicons are often created where the NS3/4A protease coding region from a specific genotype or clinical isolate is inserted into a reference replicon backbone.[9]

-

-

In Vitro Transcription of Replicon RNA:

-

The plasmid DNA encoding the HCV replicon is linearized downstream of the 3' UTR.

-

In vitro transcription is performed using a high-fidelity RNA polymerase (e.g., T7 RNA polymerase) to generate capped replicon RNA.

-

-

Electroporation of Replicon RNA into Huh-7 Cells:

-

Huh-7 cells are harvested and washed with ice-cold, RNase-free phosphate-buffered saline (PBS).

-

The cells are resuspended in PBS, and the in vitro transcribed replicon RNA is added.

-

The cell-RNA mixture is subjected to electroporation using an electroporator with specific voltage and capacitance settings.

-

Following electroporation, the cells are immediately transferred to pre-warmed culture medium and seeded into multi-well plates.

-

-

Drug Treatment and Incubation:

-

After a period of cell recovery and establishment of replicon replication (typically 4-24 hours), the culture medium is replaced with fresh medium containing serial dilutions of the test compound (voxilaprevir).[10]

-

The cells are then incubated for a defined period (e.g., 48-72 hours) to allow for the antiviral effect to manifest.[10]

-

-

Quantification of HCV RNA Replication:

-

Luciferase Reporter Assay: If a luciferase reporter replicon is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.[13]

-

Quantitative Real-Time PCR (qRT-PCR): Total cellular RNA is extracted, and a one-step or two-step qRT-PCR is performed using primers and probes specific to a conserved region of the HCV genome (e.g., the 5' UTR). The level of HCV RNA is normalized to an internal control housekeeping gene (e.g., GAPDH).[11]

-

-

Data Analysis and EC50 Determination:

-

The percentage of inhibition of HCV replication at each drug concentration is calculated relative to a vehicle-treated control (e.g., DMSO).

-

The EC50 value, which is the concentration of the drug that inhibits 50% of HCV replication, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Visualizations

Mechanism of Action of Voxilaprevir (GS-9857)

Caption: Mechanism of action of Voxilaprevir in inhibiting HCV replication.

Experimental Workflow for In Vitro Antiviral Activity Testing

Caption: Workflow for determining the in vitro antiviral activity of Voxilaprevir.

References

- 1. Facebook [cancer.gov]

- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 13. Hepatitis C Virus NS3 Helicase Inhibitor Discovery - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Intracellular Activation of GS-9851: A Technical Guide to the Formation of the Active Antiviral GS-461203 Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic activation of the hepatitis C virus (HCV) nucleotide analog prodrug, GS-9851 (sofosbuvir), into its pharmacologically active form, GS-461203 triphosphate. This document details the enzymatic cascade responsible for this transformation, presents key quantitative data from pharmacokinetic studies, and provides detailed experimental protocols for the analysis of this compound and its metabolites, as well as for the characterization of the involved enzymes.

The Metabolic Activation Pathway of this compound

This compound is a phosphoramidate prodrug designed to efficiently deliver the nucleoside monophosphate into hepatocytes, bypassing the often rate-limiting initial phosphorylation step of nucleoside analogs. Once inside the hepatocyte, this compound undergoes a multi-step enzymatic conversion to the active triphosphate metabolite, GS-461203, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.

The activation pathway can be summarized as follows:

-

Hydrolysis of the Carboxyl Ester: The first step in the intracellular activation of this compound is the hydrolysis of the carboxyl ester moiety. This reaction is catalyzed by two key enzymes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1) . This step removes the isopropyl group, yielding an unstable intermediate.

-

Phosphoramidate Cleavage: Following the initial hydrolysis, the phosphoramidate bond is cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) . This enzymatic step results in the formation of the monophosphate metabolite, GS-606965.

-

First Phosphorylation: The monophosphate, GS-606965, is then phosphorylated to its diphosphate form, GS-607596, by Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) .

-

Second Phosphorylation: In the final step, the diphosphate metabolite is converted to the active triphosphate form, GS-461203 , by Nucleoside Diphosphate Kinase (NDPK) .

This intricate enzymatic cascade ensures the efficient generation of the active antiviral agent within the target hepatocytes.

Quantitative Data Presentation

Pharmacokinetic studies have been conducted to quantify the plasma concentrations of this compound and its major circulating metabolites, GS-566500 (an intermediate) and GS-331007 (the dephosphorylated nucleoside). The following tables summarize key pharmacokinetic parameters from a single ascending dose study in healthy subjects.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 25 mg | 113 ± 55 | 1.0 (0.5-1.5) | 134 ± 55 | 0.9 ± 0.3 |

| 50 mg | 230 ± 117 | 1.0 (0.5-1.5) | 268 ± 110 | 1.0 ± 0.3 |

| 100 mg | 414 ± 199 | 1.0 (0.5-2.0) | 525 ± 204 | 1.1 ± 0.3 |

| 200 mg | 618 ± 301 | 1.3 (0.5-2.0) | 884 ± 359 | 1.2 ± 0.4 |

| 400 mg | 1090 ± 480 | 1.5 (0.5-3.0) | 1760 ± 710 | 1.2 ± 0.3 |

| 800 mg | 1960 ± 1030 | 1.8 (1.0-3.0) | 3330 ± 1410 | 1.3 ± 0.4 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 2: Pharmacokinetic Parameters of Metabolite GS-566500 in Healthy Subjects

| This compound Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 25 mg | 137 ± 42 | 1.5 (1.0-2.0) | 400 ± 113 | 2.0 ± 0.3 |

| 50 mg | 239 ± 81 | 1.5 (1.0-2.0) | 711 ± 205 | 2.2 ± 0.4 |

| 100 mg | 404 ± 140 | 2.0 (1.0-3.0) | 1320 ± 420 | 2.4 ± 0.4 |

| 200 mg | 604 ± 201 | 2.0 (1.0-3.0) | 2200 ± 680 | 2.7 ± 0.5 |

| 400 mg | 842 ± 299 | 2.5 (1.5-4.0) | 3440 ± 1130 | 2.9 ± 0.5 |

| 800 mg | 1110 ± 410 | 3.0 (1.5-4.0) | 4960 ± 1620 | 3.0 ± 0.4 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 3: Pharmacokinetic Parameters of Metabolite GS-331007 in Healthy Subjects

| This compound Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 25 mg | 175 ± 54 | 3.0 (2.0-4.0) | 1230 ± 340 | 3.4 ± 0.6 |

| 50 mg | 304 ± 101 | 3.0 (2.0-4.0) | 2670 ± 780 | 5.2 ± 1.2 |

| 100 mg | 549 ± 182 | 4.0 (3.0-6.0) | 6580 ± 1940 | 9.4 ± 2.5 |

| 200 mg | 830 ± 276 | 4.0 (3.0-6.0) | 12600 ± 3700 | 14.2 ± 4.1 |

| 400 mg | 1280 ± 420 | 4.0 (3.0-6.0) | 23100 ± 6800 | 19.3 ± 5.3 |

| 800 mg | 1730 ± 580 | 4.0 (3.0-6.0) | 36400 ± 11000 | 25.7 ± 7.9 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and its metabolites, as well as for the characterization of the enzymes involved in its activation.

Quantification of this compound and Metabolites by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices. The method involves chromatographic separation of the analytes followed by their detection and quantification based on their mass-to-charge ratio (m/z).

Protocol for Plasma Samples:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

-

Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard should be optimized.

-

-

Quantification:

-

A standard curve is generated by spiking known concentrations of the analytes into blank plasma and processing them alongside the unknown samples.

-

The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the standards.

-

The concentrations in the unknown samples are then calculated from the regression equation of the standard curve.

-

Enzymatic Assays

3.2.1. Cathepsin A and Carboxylesterase 1 Activity Assay

Principle: The activity of CatA and CES1 can be determined by monitoring the formation of the hydrolyzed product of a suitable substrate over time. For this compound, this would involve measuring the rate of its conversion to the carboxylate ester hydrolyzed intermediate.

Example Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5 for CatA; 100 mM potassium phosphate, pH 7.4 for CES1).

-

Add recombinant human CatA or CES1 enzyme to the buffer.

-

Add this compound to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots of the reaction and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the hydrolyzed product.

-

-

Calculation of Activity:

-

The rate of product formation is determined from the linear portion of the product concentration versus time curve.

-

Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

-

3.2.2. HINT1 Phosphoramidase Activity Assay

Principle: HINT1 activity can be measured by monitoring the cleavage of the phosphoramidate bond. This can be done by quantifying the formation of the monophosphate product from the intermediate substrate.

Example Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Add purified recombinant HINT1 enzyme.

-

Add the phosphoramidate substrate (the intermediate formed after CatA/CES1 action).

-

-

Incubation:

-

Incubate at 37°C.

-

Quench the reaction at different time points with cold acetonitrile.

-

-

Analysis:

-

Quantify the formation of the monophosphate product (GS-606965) by LC-MS/MS.

-

3.2.3. UMP-CMP Kinase and NDP Kinase Activity Assays

Principle: The activities of these kinases can be measured using a coupled-enzyme spectrophotometric assay. The production of ADP during the phosphorylation reaction is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Example Coupled-Enzyme Assay Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl).

-

Add ATP as the phosphate donor.

-

Add the substrate (GS-606965 for UMP-CMPK or GS-607596 for NDPK).

-

Add the coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Add phosphoenolpyruvate (PEP) and NADH.

-

Add the kinase to be assayed (UMP-CMPK or NDPK).

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm at 37°C using a spectrophotometer.

-

-

Calculation of Activity:

-

The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the kinase activity.

-

The activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Conclusion

The activation of the prodrug this compound to its active triphosphate form, GS-461203, is a critical process for its antiviral efficacy. This technical guide has provided a comprehensive overview of the multi-step enzymatic pathway, presented key pharmacokinetic data, and detailed the experimental protocols necessary for the study of this important antiviral agent. A thorough understanding of these processes is essential for researchers and professionals involved in the development and optimization of nucleotide analog prodrugs.

Preclinical Safety and Toxicology of GS-9851: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851 (also known as PSI-7851) is a phosphoramidate prodrug of a uridine nucleotide analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a prodrug, this compound is metabolized intracellularly to its active triphosphate form, GS-461203, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication. This document provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, summarizing key findings from in vitro and in vivo studies. The data presented herein were crucial for establishing a preliminary safety profile and guiding the design of first-in-human clinical trials.

In Vitro Toxicology

A battery of in vitro studies was conducted to assess the potential for cytotoxicity and off-target effects of this compound and its metabolites.

Cytotoxicity and Mitochondrial Toxicity

Across multiple cell-based assays, this compound demonstrated a favorable in vitro safety profile. No evidence of cytotoxicity or mitochondrial toxicity was observed at concentrations up to 100 μM.[1]

Experimental Protocol: In Vitro Cytotoxicity and Mitochondrial Toxicity Assays

-

Cell Lines: A panel of human cell lines, including hepatic (e.g., HepG2) and non-hepatic cells, were used.

-

Compound Concentrations: Cells were incubated with a range of this compound concentrations, typically from 0.1 µM to 100 µM, for a period of 72 hours.

-

Cytotoxicity Assessment: Cell viability was assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assays. These assays measure metabolic activity as an indicator of cell viability.

-

Mitochondrial Toxicity Assessment: To specifically assess mitochondrial toxicity, cellular oxygen consumption rates were measured using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer). Additionally, mitochondrial membrane potential was evaluated using fluorescent dyes such as JC-1 or TMRM.

-

Data Analysis: The concentration of this compound that resulted in a 50% reduction in cell viability (CC50) was calculated.

In Vivo Toxicology

The in vivo safety of this compound was evaluated in a series of preclinical toxicology studies conducted in rodent and non-rodent species. These studies were designed to identify potential target organs of toxicity, determine the no-observed-adverse-effect level (NOAEL), and establish a safe starting dose for clinical trials.

Single-Dose Toxicity

Acute toxicity studies were performed to determine the potential for adverse effects following a single administration of this compound.

Table 1: Summary of Single-Dose Toxicity Studies

| Study Type | Species | Route of Administration | Dose Levels (mg/kg) | Key Findings | NOAEL (mg/kg) |

| Single-Dose Oral Toxicity | Rat | Oral (gavage) | 50, 300, 1800 | No mortality, clinical signs of toxicity, or treatment-related macroscopic or microscopic findings. | 1800 |

Repeat-Dose Toxicity

Repeat-dose toxicology studies were conducted to evaluate the potential for cumulative toxicity with daily administration of this compound over various durations.

Table 2: Summary of Repeat-Dose Toxicity Studies

| Study Duration | Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 14-Day | Rat | Oral (gavage) | 100, 500, 1000 | No treatment-related adverse effects observed. | 1000 |

| 14-Day | Dog | Oral (capsule) | 50, 200, 500 | No treatment-related adverse effects observed. | 500 |

| 3-Month | Mouse | Oral (gavage) | 100, 300, 1000 | No treatment-related adverse effects observed. | 1000 |

| 9-Month | Dog | Oral (capsule) | 20, 60, 200 | No clear target organs of toxicity identified. | 200 |

Experimental Protocol: Repeat-Dose Toxicology Studies

-

Animal Models: Studies were conducted in Sprague-Dawley rats and Beagle dogs. Animals were acclimated to the laboratory environment before the start of the study.

-

Dosing Regimen: this compound was administered orally once daily for the duration of the study. The vehicle used was typically a suspension or solution appropriate for the test species.

-

Clinical Observations: Animals were observed daily for clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption. Body weights were recorded weekly.

-

Clinical Pathology: Blood and urine samples were collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.

-

Toxicokinetics: Plasma concentrations of this compound and its major metabolites were measured to assess systemic exposure.

-

Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy. A comprehensive list of tissues was collected, weighed, and examined microscopically for any treatment-related changes.

Metabolic Pathway of this compound

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic pathway involves several enzymatic steps to convert the inactive prodrug into the active triphosphate form, GS-461203.

References

Pan-Genotype Efficacy of GS-9851 (Voxilaprevir) Against Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health challenge, largely due to its genetic diversity, with at least eight distinct genotypes. The advent of Direct-Acting Antivirals (DAAs) has revolutionized treatment, offering high cure rates. GS-9851 (Voxilaprevir), a pangenotypic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, is a key component of the fixed-dose combination therapy sofosbuvir/velpatasvir/voxilaprevir (Vosevi®). This regimen is a critical tool, particularly for patients who have previously failed other DAA therapies. This technical guide provides an in-depth analysis of the pan-genotype efficacy of this compound, detailing its mechanism of action, in-vitro and clinical data, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature structural and non-structural (NS) proteins essential for viral replication and assembly.[1] The HCV NS3/4A serine protease is a viral enzyme responsible for cleaving the polyprotein at four specific sites, generating the mature NS3, NS4A, NS4B, NS5A, and NS5B proteins.[2][3] The NS4A protein also acts as a crucial cofactor for NS3's proteolytic activity.[4]

This compound (Voxilaprevir) is a potent, noncovalent, and reversible inhibitor of the NS3/4A protease.[5] By binding to the enzyme's active site, it blocks the proteolytic cleavage of the HCV polyprotein, thereby halting the viral replication cycle.[2][4] The development of voxilaprevir specifically focused on creating a pangenotypic inhibitor with an improved resistance profile compared to earlier-generation protease inhibitors.[6]

In-Vitro Pan-Genotype Efficacy

The pangenotypic activity of this compound has been rigorously evaluated in vitro using HCV replicon assays. These cell-based systems contain an HCV subgenomic RNA that can replicate autonomously, allowing for the direct measurement of a compound's antiviral activity. The 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of viral replication, is a key metric.

This compound demonstrates potent antiviral activity across all major HCV genotypes and common subtypes, with median EC50 values in the low nanomolar range.[3][5][7][8]

Table 1: In-Vitro Antiviral Activity of this compound (Voxilaprevir) Against HCV Genotypes

| HCV Genotype/Subtype | Median EC50 (nM) |

|---|---|

| 1a | 0.5 |

| 1b | 0.3 |

| 2a | 1.5 |

| 2b | 0.8 |

| 3a | 1.4 |

| 4a | 0.4 |

| 4d | 0.5 |

| 4r | 0.2 |

| 5a | 0.2 |

| 6a | 0.6 |

| 6e | 6.6 |

| 6n | 1.1 |

Data sourced from Vosevi® prescribing information, derived from HCV replicon assays.[3][5]

Experimental Protocol: HCV Replicon Assay

The antiviral activity of this compound is quantified using stable HCV replicon cell lines, typically derived from the human hepatoma cell line Huh-7.

-

Cell Seeding : Huh-7 cells harboring HCV replicons (e.g., from genotypes 1-6) are seeded into 96-well plates.[9] These replicons often contain a reporter gene, such as firefly luciferase, for ease of quantification.

-

Compound Incubation : The cells are exposed to serial dilutions of the test compound (e.g., this compound) and incubated for a set period, typically 72-96 hours.[9][10]

-

Quantification of Replication : After incubation, cells are lysed. If a luciferase reporter is used, the substrate is added, and luminescence is measured. The light output is directly proportional to the level of HCV RNA replication.[9]

-

Cytotoxicity Assessment : In parallel, a cell viability assay (e.g., CellTiter-Glo) is performed to ensure that the observed reduction in replication is due to specific antiviral activity and not cellular toxicity.[9]

-

Data Analysis : The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.[9]

Clinical Efficacy in Combination Therapy

This compound is clinically administered as part of the fixed-dose combination tablet sofosbuvir/velpatasvir/voxilaprevir (SOF/VEL/VOX). Its efficacy has been demonstrated in a series of Phase 3 clinical trials known as POLARIS. These trials evaluated the regimen primarily in DAA-experienced patients, a difficult-to-treat population. The primary endpoint was Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a virologic cure.

The SOF/VEL/VOX regimen has consistently achieved high SVR12 rates across all HCV genotypes (1-6) in patients who previously failed a DAA-containing regimen.[11]

Table 2: SVR12 Rates for SOF/VEL/VOX (12 Weeks) in DAA-Experienced Patients (POLARIS-1 & POLARIS-4)

| Patient Population | Genotype | SVR12 Rate (n/N) |

|---|---|---|

| NS5A Inhibitor-Experienced | Genotype 1 | 97% (171/177) |

| (POLARIS-1) | Genotype 2 | 100% (14/14) |

| Genotype 3 | 96% (51/53) | |

| Genotype 4 | 100% (17/17) | |

| Overall | 97% (253/263) | |

| DAA-Experienced (Non-NS5A) | Genotype 1 | 98% (140/143) |

| (POLARIS-4) | Genotype 2 | 100% (22/22) |

| Genotype 3 | 96% (45/47) | |

| Overall | 98% (207/212) |

Data compiled from POLARIS-1 and POLARIS-4 clinical trials.[12]

Real-world data further corroborates the high efficacy of SOF/VEL/VOX as a salvage therapy. A meta-analysis of 24 studies showed high SVR12 rates, although outcomes were slightly lower in patients with genotype 3, active hepatocellular carcinoma (HCC), and cirrhosis.[11][13]

Resistance Profile

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the selection of viral variants with reduced susceptibility to DAAs, known as resistance-associated substitutions (RASs).[14] For NS3/4A protease inhibitors, key RASs can emerge at positions such as Q80, Y56, R155, A156, and D168.[15][16]

This compound was designed to have an improved resistance profile compared to earlier protease inhibitors.[6] In vitro studies show that while certain RASs, particularly at position A156, can reduce susceptibility, many common RASs that confer resistance to other protease inhibitors have a minimal impact on this compound's activity.[8]

Crucially, in the pivotal POLARIS clinical trials, the presence of baseline NS3 or NS5A RASs had no significant impact on the SVR12 rates in DAA-experienced patients treated with 12 weeks of SOF/VEL/VOX.[17][18] Furthermore, the selection of new resistance mutations in the few patients who experienced virologic relapse was uncommon.[18]

Table 3: Impact of Key NS3 RASs on Voxilaprevir In-Vitro Activity

| NS3 Amino Acid Position | Substitution | Genotype | Fold-Change in EC50 vs. Wild-Type |

|---|---|---|---|

| Q80 | K | 1a | < 5 |

| Y56 | H | 1a/1b | < 5 |

| R155 | K | 1a | < 5 |

| A156 | T/V | 1a/1b | >100 |

| D168 | A/V/E | 1a/1b | < 5 |

Data represents the general impact of substitutions on voxilaprevir susceptibility as characterized in in-vitro studies. Note that A156 variants exhibit low replication capacity.[8]

Experimental Protocol: Resistance Analysis

Characterizing the resistance profile of an antiviral agent involves several steps, from identifying mutations to phenotyping their impact.

-

Selection Experiments : HCV replicon cells are cultured in the presence of the drug (e.g., this compound) for an extended period. Cells that survive and form colonies contain replicons that have acquired mutations conferring resistance.[15]

-

Genotypic Analysis (Sequencing) : RNA is extracted from resistant colonies or from patient samples at baseline and at the time of virologic failure. The relevant viral gene (e.g., NS3) is amplified via RT-PCR and sequenced (using Sanger or next-generation sequencing) to identify mutations compared to a wild-type reference.[1][15]

-

Phenotypic Analysis (Recombinant Replicon Assay) : Identified mutations are introduced into a wild-type replicon backbone using site-directed mutagenesis.[10]

-

EC50 Determination : The newly created mutant replicons are used in the standard replicon assay (described in Section 2) to determine the EC50 of the drug against the specific RAS.

-

Fold-Change Calculation : The EC50 value for the mutant replicon is divided by the EC50 value for the wild-type replicon to calculate the "fold-change," which quantifies the level of resistance conferred by the mutation. A fold-change >2 is generally considered relevant.[13]

Conclusion

This compound (Voxilaprevir) is a potent, pangenotypic NS3/4A protease inhibitor with robust in-vitro activity against all major HCV genotypes. As a component of the triple-combination regimen SOF/VEL/VOX, it has demonstrated high rates of virologic cure in clinical trials, particularly as a salvage therapy for patients who have failed previous DAA treatments. A key strength of this compound is its high barrier to resistance; its clinical efficacy is not compromised by the presence of common baseline NS3 or NS5A RASs. This favorable profile makes this compound a cornerstone of modern HCV therapy, contributing significantly to the goal of global HCV elimination.

References

- 1. Resistance-associated substitutions after sofosbuvir/velpatasvir/voxilaprevir triple therapy failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voxilaprevir | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Facebook [cancer.gov]

- 5. gilead.com [gilead.com]

- 6. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sofosbuvir, Velpatasvir, And Voxilaprevir Monograph for Professionals - Drugs.com [drugs.com]

- 8. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]

- 11. Treatment Outcomes of Sofosbuvir/Velpatasvir/Voxilaprevir in Direct-Acting Antiviral-Experienced Hepatitis C Virus Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicaid.nv.gov [medicaid.nv.gov]

- 13. Real-world effectiveness of voxilaprevir/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hcvguidelines.org [hcvguidelines.org]

- 15. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Profile of sofosbuvir/velpatasvir/voxilaprevir in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 18. No impact of resistance-associated substitutions on the efficacy of sofosbuvir, velpatasvir, and voxilaprevir for 12 weeks in HCV DAA-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GS-9851 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a prime target for antiviral therapies.[1][2] GS-9851 (also known as Sofosbuvir) is a potent nucleotide analog inhibitor of the HCV NS5B polymerase.[1][2] It is a phosphoramidate prodrug that, upon intracellular metabolism, is converted to its active triphosphate form, which acts as a chain terminator during viral RNA synthesis. This document provides detailed protocols for utilizing this compound in HCV replicon assays to determine its antiviral potency and cytotoxicity.

Principle of the HCV Replicon Assay

HCV replicon systems are invaluable tools for studying viral replication and for the screening of antiviral compounds in a controlled laboratory setting. These systems utilize subgenomic HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells, typically Huh-7 or their derivatives.[3][4] These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[4] To facilitate the quantification of viral replication, reporter genes, such as firefly or Renilla luciferase, are often incorporated into the replicon.[3][4][5] The level of reporter gene expression directly correlates with the extent of HCV RNA replication, allowing for a sensitive and high-throughput method to assess the efficacy of antiviral compounds like this compound.[3]

Data Summary: In Vitro Activity of this compound (Sofosbuvir)

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Sofosbuvir, the active component of this compound, against various HCV genotypes in replicon assays. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| HCV Genotype | Replicon System | EC50 (nM) | CC50 (µM) in Huh-7 cells | Selectivity Index (SI = CC50/EC50) |

| Genotype 1b | Luciferase Reporter | 53 | >100 | >1887 |

| Genotype 2a | Chimeric Replicon | 32-47 | >100 | >2128-3125 |

| Genotype 3a | Chimeric Replicon | 48 | >100 | >2083 |

| Genotype 4 | Chimeric Replicon | 130 | >100 | >769 |

Note: EC50 values are sourced from studies using chimeric replicons with the respective genotype's NS5B polymerase region.[6] CC50 values in Huh-7 and its derivative cell lines are consistently reported to be greater than 100 µM.[7]

Experimental Protocols

Materials and Reagents

-

Cell Line: Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5.1) harboring an HCV replicon with a luciferase reporter gene.

-

Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Selection Agent (for stable replicon lines): G418 (Neomycin), concentration to be determined by a kill curve for the specific cell line.

-

This compound (Sofosbuvir): Prepare a stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO). Store at -20°C.

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Luciferase Assay System).

-

Cell Lysis Buffer: Passive lysis buffer (as provided with the luciferase assay system).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer for reading luciferase activity.

-

Cytotoxicity Assay Kit: e.g., MTT, MTS, or CellTiter-Glo.

Protocol for Determining EC50 of this compound in a Transient HCV Replicon Assay

This protocol is designed for transiently transfected HCV replicons.

-

Cell Seeding:

-

One day prior to transfection, seed Huh-7.5.1 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

-

In Vitro Transcription and RNA Transfection:

-

Linearize the plasmid DNA containing the HCV luciferase replicon construct.

-

Perform in vitro transcription to generate replicon RNA.

-

Transfect the Huh-7.5.1 cells with the in vitro transcribed HCV replicon RNA using electroporation.

-

-

Plating of Transfected Cells:

-

Following electroporation, resuspend the cells in complete growth medium.

-

Plate the transfected cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of medium.[5]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1 µM down to low nanomolar concentrations, in half-log or quarter-log dilutions.

-

Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and a "no cells" (background) control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium.

-

Wash the cells once with Phosphate-Buffered Saline (PBS).

-

Add 20-75 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[5]

-

Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.[5]

-

Add 100 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings by subtracting the average background value.

-

Express the results as a percentage of the vehicle control (100% replication).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol for Determining CC50 of this compound (Cytotoxicity Assay)

This assay should be run in parallel with the EC50 determination, using non-transfected Huh-7 cells.

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare the same serial dilutions of this compound as for the EC50 assay.

-

Include a "no drug" (vehicle control) and a "no cells" (background) control.

-

Remove the medium and add 100 µL of the medium containing the appropriate concentration of this compound.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay (Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Incubate for 12-18 hours at 37°C in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings by subtracting the average background value.

-

Express the results as a percentage of the vehicle control (100% cell viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Visualizations

References

- 1. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell-Based Evaluation of GS-9851 Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851 is a phosphoramidate prodrug of a nucleotide analog that potently and selectively inhibits the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] As a critical component in the anti-HCV drug development pipeline, accurate and reproducible methods for evaluating the potency of this compound in a cellular context are paramount. This document provides detailed application notes and protocols for cell-based assays designed to determine the half-maximal effective concentration (EC50) of this compound. The primary method described is the HCV replicon assay, which represents the gold standard for assessing the in vitro antiviral activity of HCV inhibitors.[2]

This compound is intracellularly metabolized to its active triphosphate form, GS-461203, which acts as a chain terminator during viral RNA synthesis.[1][3] The protocols outlined herein are suitable for quantifying the antiviral activity of this compound and can be adapted for its active metabolites.

Data Presentation

The following table summarizes the 50% effective concentration (EC50) values for the active metabolite of this compound (GS-461203, equivalent to sofosbuvir's active form) and sofosbuvir itself against various HCV genotypes in replicon assays. Lower EC50 values are indicative of higher antiviral potency.

| Compound | Target | HCV Genotype | EC50 (nM) | Reference |

| Sofosbuvir | NS5B Polymerase | 1b | - | [2] |

| Sofosbuvir | NS5B Polymerase | 2a | 32 | [4] |

| Sofosbuvir | NS5B Polymerase | 3a | - | [2] |

| Sofosbuvir | NS5B Polymerase | 4a | 130 | [4] |

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a human hepatoma cell line (Huh-7) harboring a stable HCV replicon that expresses a luciferase reporter gene. The inhibition of HCV replication by this compound is quantified by a reduction in luciferase activity.[5]

Materials:

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for cell line maintenance, e.g., 0.5 mg/mL).

-

Assay Medium: Culture medium without G418.

-

This compound Stock Solution: Prepared in dimethyl sulfoxide (DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase Assay Reagent: Commercially available kit (e.g., Promega Luciferase Assay System).

-

Luminometer.

-

Vehicle Control: DMSO.

-

Positive Control: A known HCV NS5B inhibitor (e.g., sofosbuvir).

Methodology:

-

Cell Culture Maintenance:

-

Maintain the HCV replicon Huh-7 cells in culture medium containing G418 to select for cells harboring the replicon.

-

Culture cells at 37°C in a humidified incubator with 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

-

Cell Seeding:

-

The day before the assay, trypsinize the cells, perform a cell count, and assess viability.

-

Seed the cells into 96-well white, clear-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of assay medium (without G418).[5]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the this compound stock solution in assay medium. A typical starting concentration for the dilution series is 1 µM.[6]

-

Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5%).

-

Carefully remove the medium from the cell plates and add 100 µL of the prepared this compound dilutions to the appropriate wells in triplicate.

-

Include wells with vehicle control (DMSO only) and a positive control inhibitor.[6]

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

-

Luciferase Assay:

-

After the incubation period, remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay reagent.[6]

-

-

Data Analysis:

-

Normalize the luminescence data by setting the average luminescence of the vehicle-only control wells to 100% activity (0% inhibition) and the background (no-cell) wells to 0% activity (100% inhibition).[5]

-